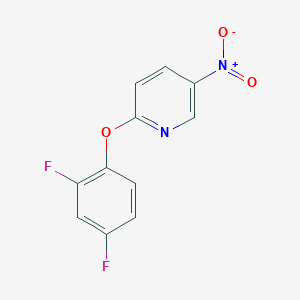

2-(2,4-Difluorophenoxy)-5-nitropyridine

概要

説明

2-(2,4-Difluorophenoxy)-5-nitropyridine is an organic compound that features a pyridine ring substituted with a nitro group and a difluorophenoxy group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenoxy)-5-nitropyridine typically involves the following steps:

Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

Formation of Difluorophenol: 2,4-Difluorophenol is prepared separately by fluorination of phenol using a fluorinating agent such as sulfur tetrafluoride.

Coupling Reaction: The final step involves the coupling of 2,4-difluorophenol with 5-nitropyridine under basic conditions, typically using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

化学反応の分析

Nitro Group Reduction

The nitro group in the compound can undergo reduction to an amine using reagents like sodium dithionite (Na₂S₂O₄). This transformation is critical for modifying bioactivity and exploring derivatives. For example, reduction of 2-(2,4-difluorophenoxy)-3-nitropyridine yields 2-(2,4-difluorophenoxy)pyridin-3-amine .

Nucleophilic Substitution

The difluorophenoxy group may participate in nucleophilic aromatic substitution , though specific examples for this compound are not detailed in the provided sources. Analogous systems suggest that electron-withdrawing groups like nitro enhance reactivity at adjacent positions.

Crystallographic Analysis

X-ray studies of similar compounds (e.g., 2-(2,4-difluorophenyl)-5-nitropyridine) reveal non-planar structures with dihedral angles between aromatic rings. The nitro group tilts relative to the pyridine ring, influencing electronic properties and reactivity . Intra- and intermolecular hydrogen bonds (e.g., C—H⋯F, C—H⋯O) and π–π stacking interactions further stabilize the crystal lattice, potentially affecting solubility and reactivity .

Comparison of Related Compounds

| Compound | Key Features | Unique Reactivity Profile |

|---|---|---|

| 2-(2,4-difluorophenoxy)-5-nitropyridine | Difluorophenoxy + nitro groups | High reactivity due to electron-withdrawing groups |

| 2-chloro-5-nitropyridine | Chlorine substituent | Less electron-withdrawing effect |

| 2-(4-fluorophenoxy)-5-nitropyridine | Mono-fluorinated phenyl | Altered electronic characteristics |

Biological and Medicinal Implications

The compound’s nitro group and difluorophenoxy substituent contribute to biological activity , including potential anti-inflammatory effects. While direct data on this compound is limited, related nitropyridines interact with heat shock proteins (e.g., Hsp27), suggesting applications in studying protein dynamics under stress . Structural modifications (e.g., amine derivatives) may further enhance binding affinity or therapeutic properties.

科学的研究の応用

Medicinal Chemistry

Potential as an Hsp27 Inhibitor

Research indicates that 2-(2,4-difluorophenoxy)-5-nitropyridine exhibits significant biological activity, particularly as a potential inhibitor of heat shock protein 27 (Hsp27). This protein is implicated in various cellular processes and stress responses. The compound's ability to bind to Hsp27 suggests it could serve as a lead compound for developing therapeutic agents targeting diseases where Hsp27 plays a critical role.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory properties. It shows potential binding interactions with heat shock proteins, which play critical roles in cellular stress responses. The nitro group may enhance its bioactivity by facilitating interactions with various biological targets.

| Application Area | Key Findings |

|---|---|

| Hsp27 Inhibition | Potential therapeutic agent for diseases involving Hsp27 |

| Anti-inflammatory | Reduces pro-inflammatory cytokines in cell models |

Environmental Science

Advanced Oxidation Processes (AOPs)

this compound can undergo various chemical transformations due to the functional groups present. It has been associated with advanced oxidation processes for degrading environmental pollutants like 2,4-dichlorophenoxyacetic acid (2,4-D). Techniques such as ozonation and photocatalysis have shown high efficiency in degrading similar compounds, suggesting potential applications in environmental remediation efforts.

| Process Type | Efficiency |

|---|---|

| Ozonation | 99.8% degradation in 30 minutes |

| Photocatalysis | High mineralization rates |

Materials Science

The unique structure of this compound allows it to be used as a ligand in the synthesis of metal complexes. For instance, it has been utilized in creating cyclometalated Ir(iii) complexes that exhibit interesting photophysical properties, which could be valuable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Case Study 1: Hsp27 Binding Affinity

In a study assessing the binding dynamics of this compound to Hsp27 using nuclear magnetic resonance (NMR) spectroscopy, researchers found that the compound effectively modulated protein function. This study highlighted the potential of the compound as a therapeutic agent in cancer treatment where Hsp27 is overexpressed.

Case Study 2: Environmental Degradation

A review on the degradation of similar compounds through AOPs noted that ozonation led to nearly complete mineralization of pollutants within short time frames. This finding supports the application of this compound in environmental cleanup strategies.

作用機序

The mechanism of action of 2-(2,4-Difluorophenoxy)-5-nitropyridine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The difluorophenoxy group can enhance binding affinity and specificity, while the nitro group can participate in redox reactions, influencing the compound’s biological activity.

類似化合物との比較

Similar Compounds

2-(2,4-Dichlorophenoxy)-5-nitropyridine: Similar structure but with chlorine atoms instead of fluorine.

2-(2,4-Difluorophenoxy)benzoic acid: Similar difluorophenoxy group but attached to a benzoic acid instead of a pyridine ring.

Uniqueness

2-(2,4-Difluorophenoxy)-5-nitropyridine is unique due to the presence of both the difluorophenoxy and nitro groups, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and materials science.

生物活性

2-(2,4-Difluorophenoxy)-5-nitropyridine is an organic compound known for its unique structure and biological activity. Its potential applications in medicinal chemistry, particularly in anti-inflammatory and anticancer research, have garnered significant interest. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a difluorophenoxy group and a nitropyridine moiety, which contribute to its reactivity and biological interactions. The presence of the nitro group allows for various chemical transformations, including reduction to form amine derivatives. This versatility is crucial for further modifications in drug development.

| Functional Group | Characteristics |

|---|---|

| Difluorophenoxy | High electron-withdrawing capacity, influencing biological interactions |

| Nitro Group | Facilitates binding with biological targets; can be reduced to amine |

Research indicates that this compound exhibits significant biological activity through several mechanisms:

- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways by interacting with heat shock proteins (HSPs), which play critical roles in cellular stress responses. By binding to these proteins, it may influence their activity and stability under stress conditions.

- Anticancer Activity : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against MCF-7 breast cancer cells and showed promising results with an IC50 value indicating effective inhibition of cell proliferation .

Case Studies

- Cytotoxicity Against Cancer Cell Lines :

-

Binding Interactions :

- Interaction studies have indicated that the compound can bind to specific protein sites involved in cellular stress responses. This binding may lead to insights into its mechanism of action and therapeutic potential in diseases characterized by inflammation and cancer.

- In Vivo Efficacy :

Comparative Analysis with Similar Compounds

The unique combination of functional groups in this compound distinguishes it from structurally similar compounds. A comparative analysis is presented below:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| This compound | Difluorophenoxy and nitro groups | High reactivity; significant bioactivity |

| 2-Chloro-5-nitropyridine | Chlorine instead of fluorine | Less electron-withdrawing effect |

| 2-(4-Fluorophenoxy)-5-nitropyridine | Single fluorine on phenyl | Different electronic characteristics |

| 2-(3,4-Dichlorophenoxy)-5-nitropyridine | Dichlorinated phenyl group | Potentially altered binding properties |

特性

IUPAC Name |

2-(2,4-difluorophenoxy)-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F2N2O3/c12-7-1-3-10(9(13)5-7)18-11-4-2-8(6-14-11)15(16)17/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNVUVVNYXQZPNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)OC2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384139 | |

| Record name | 2-(2,4-difluorophenoxy)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219865-96-0 | |

| Record name | 2-(2,4-difluorophenoxy)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。